molecular formula C10H8O2 B170273 2-Benzofurancarboxaldehyde, 3-methyl- CAS No. 1199-07-1

2-Benzofurancarboxaldehyde, 3-methyl-

Cat. No. B170273
CAS RN: 1199-07-1
M. Wt: 160.17 g/mol
InChI Key: UBJKHRKGYBTDIA-UHFFFAOYSA-N
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Description

2-Benzofurancarboxaldehyde, 3-methyl-, also known as benzo[b]-2-furfural, is an α,β-unsaturated aldehyde . It has a molecular formula of C10H8O2 and a molecular weight of 160.1693 .


Molecular Structure Analysis

The molecular structure of 2-Benzofurancarboxaldehyde, 3-methyl- is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H8O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzofurancarboxaldehyde, 3-methyl- include a refractive index of n20/D 1.633 (lit.), a boiling point of 135 °C/18 mmHg (lit.), and a density of 1.206 g/mL at 25 °C (lit.) .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

A study by Ostrowska et al. (2013) explored the microwave-assisted synthesis of derivatives of 2 and 3-benzofurancarboxylates, including compounds structurally related to 2-Benzofurancarboxaldehyde, 3-methyl-. The antimicrobial properties of these compounds were evaluated against various bacteria and fungi, showing moderate to significant inhibition of microbial growth. This highlights the potential of these compounds in antimicrobial applications (Ostrowska et al., 2013).

Synthetic Routes to Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines

Iaroshenko et al. (2008) detailed a synthetic method where benzofuran-2-amine, structurally related to 2-Benzofurancarboxaldehyde, 3-methyl-, reacts with various dielectrophiles to form benzofuro[2,3-b]pyridine structures. This method also enables the synthesis of 4-trifluoromethyl-α-carbolines, showcasing the versatility of benzofuran derivatives in complex organic syntheses (Iaroshenko et al., 2008).

Green Synthesis of α-Methylcinnamaldehyde

Wagh and Yadav (2018) investigated the green synthesis of α-methylcinnamaldehyde, a compound structurally related to 2-Benzofurancarboxaldehyde, 3-methyl-, using Claisen-Schmidt condensation. The research emphasizes the use of environmentally friendly and sustainable methods in synthesizing valuable chemical compounds, highlighting the broader applications of benzofuran derivatives in green chemistry (Wagh & Yadav, 2018).

Chemosensors for pH Discrimination

Dhawa et al. (2020) synthesized compounds using 2-benzofurancarboxylate derivatives as base materials for creating fluorescent chemosensors. These chemosensors are capable of discriminating between normal cells and cancer cells based on pH levels, demonstrating the potential of 2-Benzofurancarboxaldehyde, 3-methyl- derivatives in biomedical applications and cancer research (Dhawa et al., 2020).

Safety And Hazards

Safety data sheets suggest that 2-Benzofurancarboxaldehyde, 3-methyl- may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid contact with skin and eyes, and not to breathe dust . In case of contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

3-methyl-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJKHRKGYBTDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152613
Record name 2-Benzofurancarboxaldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzofurancarboxaldehyde, 3-methyl-

CAS RN

1199-07-1
Record name 2-Benzofurancarboxaldehyde, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzofurancarboxaldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-Benzofurancarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution (40 mL) of ethyl 3-methyl-1-benzofuran-2-carboxylate (2.00 g) in tetrahydrofuran was added dropwise 1.5M diisobutylaluminum hydride toluene solution (19.6 mL) at 0° C., and the mixture was stirred for 2 hr. 1N Hydrochloric acid was added to quench the reaction, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give a white solid. To a solution (40 mL) of the obtained solid in dichloromethane was added Dess-Martin periodinane (4.96 g) at 0° C., and the mixture was stirred at room temperature overnight. Saturated sodium sulfite aqueous solution was added to quench the reaction, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:9, volume ratio) to give the title object compound (753 mg, 48%) as a white solid.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
diisobutylaluminum hydride toluene
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
4.96 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzofurancarboxaldehyde, 3-methyl-
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Citations

For This Compound
1
Citations
BK Lavine, K Nuguru, N Mirjankar, J Workman - Microchemical Journal, 2012 - Elsevier
435 infrared (IR) absorbance spectra of 140 carboxylic acids and 295 noncarboxylic acids which included aldehydes, ketones, esters, amides as well as compounds containing both …
Number of citations: 13 www.sciencedirect.com

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